Birinapant - 1260251-31-7

Birinapant

Catalog Number: EVT-287610
CAS Number: 1260251-31-7
Molecular Formula: C42H56F2N8O6
Molecular Weight: 806.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Birinapant is a synthetic, small-molecule mimetic of second mitochondria-derived activator of caspases (SMAC), also known as DIABLO. [] It functions as a potent antagonist of the inhibitor of apoptosis proteins (IAPs), specifically targeting cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP). [] Birinapant is a bivalent molecule, meaning it contains two identical binding sites that interact with IAPs. [, ] This bivalent nature contributes to its enhanced potency compared to monovalent IAP inhibitors. [] In scientific research, birinapant is employed to investigate apoptotic pathways, their role in disease progression, and potential therapeutic strategies for various diseases, including cancer and hepatitis B virus (HBV) infection. [, ]

Second Mitochondrial Activator of Caspases (SMAC)

Compound Description: SMAC, also known as DIABLO, is an endogenous protein that promotes apoptosis by antagonizing Inhibitor of Apoptosis Proteins (IAPs) [, ]. It is released from the mitochondria upon apoptotic stimuli and functions by binding to IAPs, preventing their inhibition of caspases, which are executioner proteins in the apoptosis cascade [, ].

Relevance: Birinapant is a synthetic bivalent SMAC mimetic [, ]. This means it was designed to mimic the action of the natural SMAC protein in binding to and antagonizing IAPs. Birinapant exhibits improved pharmacological properties compared to the natural SMAC protein [, ].

Tumor Necrosis Factor α (TNFα)

Compound Description: TNFα is a cytokine that plays a critical role in inflammation and cell death [, , , ]. It can activate both pro-survival and pro-apoptotic pathways. The balance between these pathways determines whether a cell survives or undergoes apoptosis in response to TNFα [, , , ].

Relevance: Birinapant's mechanism of action involves sensitizing cancer cells to TNFα-induced apoptosis [, , , ]. This is because Birinapant, by inhibiting IAPs, shifts the balance of TNFα signaling toward the pro-apoptotic pathway. Certain research suggests that endogenous TNFα production may play a role in the sensitivity of some cancers to Birinapant [, ].

TNF-Related Apoptosis-Inducing Ligand (TRAIL)

Compound Description: TRAIL, also known as Apo2L, is a protein that belongs to the TNF superfamily and induces apoptosis by binding to death receptors DR4 (TRAIL-R1) and DR5 (TRAIL-R2) [, , , ]. TRAIL has shown selective cytotoxicity toward cancer cells with limited toxicity to normal cells [, , , ].

Relevance: Similar to TNFα, Birinapant can sensitize cancer cells to apoptosis induced by TRAIL [, , , ]. This suggests a potential therapeutic benefit in combining Birinapant with TRAIL or TRAIL receptor agonists.

MV711

Compound Description: MV711 is a monovalent derivative of Birinapant. It was used in studies to compare the activity of monovalent and bivalent SMAC mimetics [].

Relevance: MV711, being monovalent, showed lower efficiency in degrading cIAP1 and inhibiting TNF-mediated NF-κB activation compared to the bivalent Birinapant []. This highlights the importance of the bivalent structure for Birinapant's activity.

5-Azacitidine (5-AZA)

Compound Description: 5-AZA is a demethylating agent commonly used in the treatment of myelodysplastic syndromes (MDS) [, ]. It works by incorporating into DNA and inhibiting DNA methyltransferase, leading to the reactivation of silenced tumor suppressor genes [, ].

Relevance: Clinical trials are exploring the combination of Birinapant and 5-AZA for treating MDS [, ]. Preclinical data suggested potential synergistic effects.

Emricasan (IDN-6556)

Compound Description: Emricasan is a clinical-stage pan-caspase inhibitor initially investigated for its ability to protect against liver injury [].

Relevance: Surprisingly, combining Emricasan with Birinapant increased the death of acute myeloid leukemia (AML) cells []. This effect was attributed to a shift toward necroptosis, a caspase-independent form of programmed cell death, when apoptosis was blocked by Emricasan [].

Docetaxel

Compound Description: Docetaxel is a chemotherapy drug that inhibits microtubule depolymerization, leading to cell cycle arrest and apoptosis [, ]. It is commonly used in the treatment of various cancers, including ovarian cancer [, ].

Relevance: Research demonstrated a synergistic effect between Birinapant and Docetaxel in ovarian cancer cells, leading to enhanced cell death [, ]. The combination showed promise in preclinical models, warranting further clinical investigation [, ].

Zosuquidar

Compound Description: Zosuquidar is a selective inhibitor of P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) []. It is often used to overcome MDR1-mediated drug resistance [].

Relevance: Combining Zosuquidar with Birinapant demonstrated enhanced control of HBV replication in an in vivo model []. This effect was attributed to Zosuquidar's ability to inhibit MDR1-mediated efflux of Birinapant from liver cells, thus increasing its intracellular concentration and enhancing its antiviral activity [].

Pembrolizumab

Compound Description: Pembrolizumab is a monoclonal antibody that blocks the programmed death-1 (PD-1) receptor, an immune checkpoint protein []. This blockage enhances the immune system's ability to recognize and kill cancer cells [].

Relevance: A clinical trial (NCT02587962) explored the combination of Birinapant and Pembrolizumab in patients with advanced solid tumors []. Preclinical data suggested synergistic effects between SMAC mimetics and immune checkpoint inhibitors.

Source and Classification

Birinapant was developed by TetraLogic Pharmaceuticals and is known by its developmental code TL32711. It belongs to a class of compounds designed to mimic the natural action of SMAC, which plays a crucial role in promoting apoptosis by antagonizing the activity of inhibitors of apoptosis proteins. The compound has shown promise in preclinical studies and is being evaluated for its efficacy in combination with other chemotherapeutic agents.

Synthesis Analysis

Methods and Technical Details

The synthesis of Birinapant involves several key steps that include the preparation of indole-based intermediates through acid-mediated dimerization. The process begins with the formation of a key indole intermediate, which is then subjected to various chemical transformations to yield the final product. The detailed synthesis process includes:

  1. Formation of Indole Intermediates: The initial step involves the synthesis of indole derivatives through cyclization reactions.
  2. Dimerization: A critical step where two indole units are combined under acidic conditions to form a bivalent structure.
  3. Purification: The crude product is purified using techniques such as chromatography to isolate Birinapant in its active form.

The large-scale synthesis has been documented to ensure reproducibility and quality control for clinical applications .

Molecular Structure Analysis

Birinapant's molecular structure can be described as a bivalent compound that binds specifically to the BIR3 domains of cellular inhibitors of apoptosis proteins. The structure features two indole moieties linked by a flexible spacer, allowing it to engage multiple targets effectively.

Structural Data

  • Molecular Formula: C₁₈H₁₈N₄O₄S
  • Molecular Weight: 382.43 g/mol
  • Structural Representation: The compound's structure can be visualized using molecular modeling software, highlighting its binding sites and interaction capabilities with target proteins.
Chemical Reactions Analysis

Reactions and Technical Details

Birinapant undergoes several important chemical reactions that facilitate its mechanism of action:

  1. Binding Reaction: Birinapant binds to the BIR3 domains of cellular inhibitors of apoptosis proteins, leading to their degradation.
  2. Ubiquitination: Following binding, Birinapant promotes ubiquitination of the target proteins, marking them for proteasomal degradation.
  3. Induction of Apoptosis: The degradation of these inhibitors leads to the activation of downstream apoptotic pathways, ultimately resulting in cell death.

These reactions are critical for understanding how Birinapant exerts its therapeutic effects against cancer cells .

Mechanism of Action

Birinapant functions by disrupting the anti-apoptotic signals mediated by cellular inhibitors of apoptosis proteins. Its mechanism can be broken down into several steps:

  1. Target Binding: Birinapant selectively binds to the BIR3 domains of cellular inhibitors of apoptosis proteins 1 and 2.
  2. Degradation Induction: This binding triggers a cascade that leads to the ubiquitination and subsequent degradation of these proteins via the proteasome pathway.
  3. Apoptotic Cascade Activation: The loss of these anti-apoptotic factors allows for the activation of pro-apoptotic signaling pathways, including caspase activation and nuclear factor kappa-light-chain-enhancer of activated B cells signaling modulation.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid crystalline substance.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and has limited solubility in water.
  • Stability: Stability studies indicate that Birinapant retains its chemical integrity under standard laboratory conditions.

Chemical Properties

  • pH Sensitivity: The compound exhibits stability across a range of pH levels but may degrade under extreme acidic or basic conditions.
  • Reactivity: Birinapant reacts with thiol groups present in target proteins, facilitating its mechanism of action.

These properties are essential for formulating effective delivery systems for clinical applications .

Applications

Birinapant's primary application lies in oncology, particularly as an adjunct therapy in combination with other chemotherapeutic agents such as gemcitabine and paclitaxel. It has been investigated for:

  • Cancer Treatment: Targeting various cancers including pancreatic cancer, where it enhances apoptotic responses when used alongside traditional chemotherapy.
  • Preclinical Studies: Numerous studies have demonstrated its potential efficacy through proteomic analyses and pharmacodynamic assessments .
  • Clinical Trials: Ongoing clinical trials aim to establish its safety profile and therapeutic effectiveness in humans.
Introduction to Birinapant: SMAC Mimetics and Apoptosis Regulation

Role of Inhibitor of Apoptosis Proteins (IAPs) in Cellular Homeostasis and Oncogenesis

IAPs constitute a family of structurally and functionally related proteins characterized by the presence of one to three Baculovirus IAP Repeat (BIR) domains. These domains facilitate protein-protein interactions critical for their regulatory functions. The most extensively studied members include X-linked IAP (XIAP), cellular IAP1 (cIAP1), cIAP2, and melanoma IAP (ML-IAP). Their roles span beyond apoptosis regulation, encompassing innate immunity, inflammation, cell migration, and cell cycle progression [2] [9]. However, their dysregulation in cancer underscores their significance in oncogenesis:

  • Caspase Inhibition: XIAP is the most potent direct caspase inhibitor among IAPs. Its BIR2 domain binds and inhibits effector caspases (caspase-3 and -7), while its BIR3 domain binds the N-terminus of processed caspase-9, preventing apoptosome-mediated activation. This direct blockade halts the execution of apoptosis [5] [9].
  • E3 Ubiquitin Ligase Activity: Most IAPs possess a C-terminal RING domain conferring E3 ubiquitin ligase activity. This activity regulates protein stability and signaling through the addition of ubiquitin chains. cIAP1 and cIAP2 are key regulators of NF-κB signaling pathways. They ubiquitinate receptors and adaptor proteins (like RIPK1) within complexes such as the TNF Receptor Complex-I, promoting pro-survival NF-κB activation. They also target the kinase NF-κB Inducing Kinase (NIK) for constitutive degradation, suppressing the non-canonical NF-κB pathway. Degradation of cIAPs (e.g., by SMAC mimetics) stabilizes NIK, leading to non-canonical NF-κB activation and associated gene expression [2] [8] [9].
  • Pro-survival Signaling: By modulating NF-κB pathways and potentially other signaling cascades, IAPs promote cell survival, proliferation, and invasion. Their overexpression is frequently observed in diverse malignancies (e.g., breast cancer, melanoma, leukemia) and correlates with therapeutic resistance, disease progression, and poor prognosis [1] [4] [9].
  • Mitigation of Death Receptor Signaling: cIAP1 and cIAP2 are recruited to TNFR complexes (e.g., TNFR1, TRAIL receptors) via adaptor proteins like TRAF2. Here, they ubiquitinate components, inhibiting the formation of pro-apoptotic complexes (e.g., Complex II) and favoring pro-survival signaling [1] [4].

Table 1: Key IAP Proteins and Their Functions in Apoptosis and Cancer

IAP ProteinKey Structural DomainsPrimary Apoptosis-Related FunctionsRole in Oncogenesis
XIAPBIR1, BIR2, BIR3, RINGDirect inhibition of caspases-3, -7, and -9Chemoresistance, blocks apoptosis execution
cIAP1/cIAP2BIR1, BIR2, BIR3, CARD, RINGE3 ligase activity; Regulates TNF receptor signaling & NF-κB pathways; Ubiquitinates RIPK1, NIKPromotes cell survival, proliferation, invasion; Overexpressed in cancers
ML-IAP (Livin)Single BIR, RINGBinds SMAC; Inhibits caspase-9; E3 ligase activityOverexpressed in melanoma, confers resistance
SurvivinSingle BIRChromosome segregation, cytokinesisOverexpressed in cancers, associated with poor prognosis
BIRC6/ApollonBIR, UBC, RINGUbiquitinates caspases & SMAC; Giant E3 ligaseProtects cancer cells from apoptosis; High expression correlates with poor outcome

Structural and Functional Basis of Second Mitochondrial Activator of Caspases (SMAC) Mimetics

The Second Mitochondrial Activator of Caspases (SMAC), also known as DIABLO (Direct IAP Binding Protein with Low pI), is a crucial endogenous regulator of IAPs. It is localized in the mitochondrial intermembrane space under normal conditions. Upon apoptotic stimuli triggering mitochondrial outer membrane permeabilization (MOMP), SMAC is released into the cytosol along with cytochrome c [6] [10].

  • SMAC Structure and IAP Binding: Mature SMAC functions as an arch-shaped homodimer. Its most critical structural feature is the N-terminal Ala-Val-Pro-Ile (AVPI) tetrapeptide motif, exposed after mitochondrial import and cleavage of the mitochondrial targeting sequence. This AVPI motif acts as an IAP Binding Motif (IBM) [10]. The IBM binds with high affinity to a specific groove within the BIR domains of IAPs, particularly the BIR2 and BIR3 domains of XIAP and the BIR3 domains of cIAP1, cIAP2, and ML-IAP [5] [9] [10].
  • Mechanism of IAP Antagonism: SMAC binding displaces caspases from IAPs. In XIAP, binding of SMAC's IBM to BIR2 prevents XIAP-BIR2 from inhibiting effector caspases, while binding to BIR3 displaces caspase-9. For cIAP1/2, SMAC binding, particularly in a dimeric form, promotes their auto-ubiquitination and subsequent proteasomal degradation. This degradation removes their E3 ligase activity from TNFR complexes, altering signaling outcomes [1] [3] [9]. Recent structural studies (cryo-EM) reveal that SMAC binds the giant IAP BIRC6/Apollon with sub-nanomolar affinity via multisite interactions, competitively displacing caspases-3, -7, and -9 from its inhibitory grip and antagonizing its E3 ligase function [3].
  • Rationale for SMAC Mimetics: The critical role of the AVPI motif in SMAC's function provided the foundation for developing small-molecule SMAC mimetics. These compounds are designed to mimic the AVPI pharmacophore, enabling them to bind the BIR domains of IAPs and antagonize their anti-apoptotic functions. This approach aims to overcome the apoptosis blockade in cancer cells [1] [4] [7].

Development of Birinapant as a Bivalent SMAC Mimetic: Historical Context and Rational Design

Early SMAC mimetics were monovalent, designed to mimic a single AVPI motif. While effective in degrading cIAPs and sensitizing cells to death ligands, they often lacked potent single-agent activity, particularly against XIAP, which requires simultaneous inhibition of multiple BIR domains for effective caspase release [1] [7].

  • Bivalent Design Rationale: Birinapant was developed as a bivalent (dimeric) SMAC mimetic to overcome limitations of monovalent compounds. The rationale stems from the natural homodimeric structure of SMAC, which allows simultaneous engagement of multiple BIR domains within a single IAP molecule or across IAP dimers. This simultaneous binding significantly increases binding affinity and avidity compared to monovalent mimetics. Crucially, bivalent binding is essential for efficient antagonism of XIAP, as it requires displacement from both its BIR2 (effector caspase binding) and BIR3 (caspase-9 binding) domains to fully unleash caspases. Bivalent mimetics are also more potent inducers of cIAP1/2 auto-ubiquitination and degradation [1] [4] [7].
  • Structure and Binding Profile of Birinapant: Birinapant (TL32711) consists of two AVPI-mimetic pharmacophores linked by a chemical spacer optimized for potency and stability. This structure allows it to function like the endogenous SMAC dimer. Binding affinity studies demonstrate Birinapant's high potency:
  • cIAP1: Kd < 1 nM
  • cIAP2: Kd in the low nM range
  • XIAP: Kd ≈ 45 nM
  • ML-IAP: Moderate affinity [1] [4] [7].
  • Mechanism of Action: Birinapant's primary mechanism involves:
  • Rapid Degradation of cIAP1/2: Birinapant binds cIAP1/2 with very high affinity, inducing their auto-ubiquitination and proteasomal degradation within hours of treatment [1] [4].
  • Antagonism of XIAP: While lower affinity than for cIAP1, Birinapant's bivalent structure allows it to effectively antagonize XIAP, relieving inhibition on caspases-3, -7, and -9 [1] [7].
  • Modulation of NF-κB Signaling: cIAP1/2 degradation leads to:
  • Stabilization of NIK, activating the non-canonical NF-κB pathway (involving processing of p100 to p52), leading to expression of specific target genes [1] [8].
  • Altered TNF Receptor Signaling: In the absence of cIAP1/2, TNFα binding to TNFR1 fails to initiate pro-survival signaling via Complex I. Instead, it promotes the formation of a cytosolic Complex II containing RIPK1, FADD, and caspase-8, leading to caspase-8 activation and apoptosis [1] [4]. This effectively converts TNFα from a pro-survival factor into a potent pro-apoptotic signal in the presence of SMAC mimetics. Birinapant-induced cIAP1 degradation also relieves repression on the expression of anti-apoptotic proteins like ARC (Apoptosis Repressor with CARD) via the cIAP1/NIK/NF-κB axis, revealing complex feedback mechanisms [8].
  • Induction of Apoptosis: The combined effects of cIAP degradation and XIAP inhibition lower the apoptotic threshold. This can lead to single-agent apoptosis in sensitive cell lines (often dependent on autocrine TNFα signaling) or profound sensitization to exogenous apoptosis inducers like TNFα, TRAIL (TNF-Related Apoptosis-Inducing Ligand), or chemotherapy [1] [4].

Table 2: Key Characteristics of Birinapant as a Bivalent SMAC Mimetic

PropertyDetailFunctional Consequence
DesignBivalent (dimeric) AVPI mimeticMimics endogenous SMAC dimer; Simultaneously targets multiple BIR domains
Binding Affinity (Kd)cIAP1: <1 nM cIAP2: Low nM XIAP: ~45 nM ML-IAP: ModerateHigh potency for cIAP1/2 degradation; Effective XIAP antagonism
Primary Molecular Actions1. Induces rapid cIAP1/2 auto-ubiquitination & degradation 2. Antagonizes XIAP-caspase interaction 3. Stabilizes NIKRemoves E3 ligase control of NF-κB & death receptors; Relieves caspase inhibition
Key Downstream Effects1. Activation of non-canonical NF-κB (p100→p52) 2. Altered TNFR signaling → Complex II formation & caspase-8 activation 3. Caspase-3/-7 activationConverts TNFα from pro-survival to pro-apoptotic signal; Lowers apoptotic threshold
Anti-Tumor Effects DemonstratedSingle-agent apoptosis (e.g., SUM190 IBC cells) Synergy with TRAIL (e.g., SUM149 IBC cells) Synergy with TNFα (e.g., Melanoma cells) Inhibition of colony formation & anchorage-independent growthEfficacy in diverse preclinical cancer models (IBC, melanoma, AML, ovarian); Overcomes TRAIL resistance

Properties

CAS Number

1260251-31-7

Product Name

Birinapant

IUPAC Name

(2S)-N-[(2S)-1-[(2R,4S)-2-[[6-fluoro-2-[6-fluoro-3-[[(2R,4S)-4-hydroxy-1-[(2S)-2-[[(2S)-2-(methylamino)propanoyl]amino]butanoyl]pyrrolidin-2-yl]methyl]-1H-indol-2-yl]-1H-indol-3-yl]methyl]-4-hydroxypyrrolidin-1-yl]-1-oxobutan-2-yl]-2-(methylamino)propanamide

Molecular Formula

C42H56F2N8O6

Molecular Weight

806.9 g/mol

InChI

InChI=1S/C42H56F2N8O6/c1-7-33(49-39(55)21(3)45-5)41(57)51-19-27(53)15-25(51)17-31-29-11-9-23(43)13-35(29)47-37(31)38-32(30-12-10-24(44)14-36(30)48-38)18-26-16-28(54)20-52(26)42(58)34(8-2)50-40(56)22(4)46-6/h9-14,21-22,25-28,33-34,45-48,53-54H,7-8,15-20H2,1-6H3,(H,49,55)(H,50,56)/t21-,22-,25-,26-,27-,28-,33-,34-/m0/s1

InChI Key

PKWRMUKBEYJEIX-DXXQBUJASA-N

SMILES

CCC(C(=O)N1CC(CC1CC2=C(NC3=C2C=CC(=C3)F)C4=C(C5=C(N4)C=C(C=C5)F)CC6CC(CN6C(=O)C(CC)NC(=O)C(C)NC)O)O)NC(=O)C(C)NC

Solubility

Soluble in DMSO, not in water

Synonyms

TL32711; TL-32711; TL 32711; SMAC mimetic; Birinapant

Canonical SMILES

CCC(C(=O)N1CC(CC1CC2=C(NC3=C2C=CC(=C3)F)C4=C(C5=C(N4)C=C(C=C5)F)CC6CC(CN6C(=O)C(CC)NC(=O)C(C)NC)O)O)NC(=O)C(C)NC

Isomeric SMILES

CC[C@@H](C(=O)N1C[C@H](C[C@H]1CC2=C(NC3=C2C=CC(=C3)F)C4=C(C5=C(N4)C=C(C=C5)F)C[C@@H]6C[C@@H](CN6C(=O)[C@H](CC)NC(=O)[C@H](C)NC)O)O)NC(=O)[C@H](C)NC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.